![molecular formula C14H15NO B031756 [4-(4-Methoxyphenyl)phenyl]methanamine CAS No. 769073-20-3](/img/structure/B31756.png)

[4-(4-Methoxyphenyl)phenyl]methanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

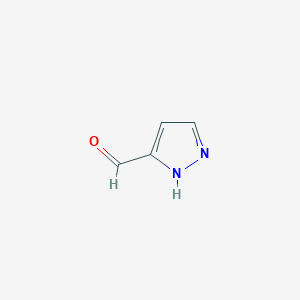

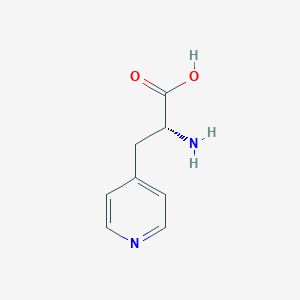

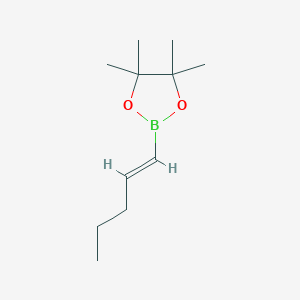

“[4-(4-Methoxyphenyl)phenyl]methanamine” is an aralkylamino compound that is benzylamine substituted by a methoxy group at the para position . It is a primary amino compound, an aromatic ether, and an aralkylamino compound .

Molecular Structure Analysis

The molecular formula of “[4-(4-Methoxyphenyl)phenyl]methanamine” is C14H15NO . The InChI representation of the molecule isInChI=1S/C14H15NO/c1-16-13-9-7-12 (8-10-13)14 (15)11-5-3-2-4-6-11/h2-10,14H,15H2,1H3/t14-/m1/s1 . Physical And Chemical Properties Analysis

The molecular weight of “[4-(4-Methoxyphenyl)phenyl]methanamine” is 213.27 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The exact mass is 213.115364102 g/mol and the monoisotopic mass is 213.115364102 g/mol . The topological polar surface area is 35.2 Ų .Wissenschaftliche Forschungsanwendungen

Amination Reactions

“[4-(4-Methoxyphenyl)phenyl]methanamine” can be used in amination reactions of functionalized aryl bromides . This process involves the replacement of a bromine atom in an aryl bromide compound with an amine group, which can be useful in the synthesis of various organic compounds.

Synthesis of Organopolyphosphazenes

This compound can also be used in the synthesis of functionalized organopolyphosphazenes for in vivo applications . Organopolyphosphazenes are a class of polymers that have shown potential in various biomedical applications, such as drug delivery and tissue engineering.

Antiproliferative Activities

“[4-(4-Methoxyphenyl)phenyl]methanamine” can be used in the synthesis of analogs of myoseverin, 8-azapurine, for their antiproliferative activities . These compounds can inhibit cell division and have potential applications in cancer treatment.

Deprotection Procedures

This compound can be used in studying the deprotection procedures of amino protecting groups such as 2-nitro- and 2,4-dinitrobenzenesulfonamides . This is important in peptide synthesis where protecting groups are used to prevent unwanted side reactions.

Monoamine Oxidase Inhibition

4-Methoxyphenethylamine, a related compound, has been found to inhibit the monoamine oxidase-catalyzed deamination of both tyramine and tryptamine . This suggests potential applications in the treatment of neurological disorders.

Precursor for Other Organic Compounds

“[4-(4-Methoxyphenyl)phenyl]methanamine” can serve as a precursor for the synthesis of other organic compounds through alkylation reactions . This makes it a valuable tool in organic chemistry.

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Similar compounds such as 4-methoxyphenethylamine are known to inhibit the monoamine oxidase , which plays a crucial role in the metabolism of monoamines in the nervous system.

Mode of Action

Based on the properties of similar compounds, it can be inferred that it might interact with its targets, possibly monoamine oxidase, leading to inhibition of the enzyme’s activity . This could result in an increase in the levels of monoamines in the nervous system.

Pharmacokinetics

Similar compounds are known to be primarily eliminated via the kidneys . The impact on bioavailability would depend on factors such as absorption rate, distribution within the body, metabolism rate, and excretion rate.

Eigenschaften

IUPAC Name |

[4-(4-methoxyphenyl)phenyl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-16-14-8-6-13(7-9-14)12-4-2-11(10-15)3-5-12/h2-9H,10,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWMYHDWDAGSRFY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC=C(C=C2)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-(4-Methoxyphenyl)phenyl]methanamine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(Benzyloxy)carbonyl]-2-indolinecarboxylic acid](/img/structure/B31686.png)